molecular formula C21H25NO5 B018954 Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate CAS No. 84246-49-1

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate

Cat. No.: B018954
CAS No.: 84246-49-1
M. Wt: 371.4 g/mol
InChI Key: HVOWMSLFUWODOT-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate (CAS: 84246-49-1) is a chiral organic compound with the molecular formula C₂₁H₂₅NO₅ and a molecular weight of 371.43 g/mol . Its structure features a carbobenzyloxy (Cbz) protecting group on the amine at the 2S position and a hydroxy group at the 6-position (Figure 1). The Cbz group is a widely used amine-protecting agent in peptide synthesis, removable via catalytic hydrogenation or acidic conditions. The hydroxy group at position 6 provides a reactive site for further functionalization, such as esterification or oxidation. This compound is primarily utilized in organic synthesis as a building block for complex molecules, particularly in pharmaceutical intermediates and polymer chemistry .

Properties

IUPAC Name

benzyl (2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c23-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)22-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19,23H,7-8,13-16H2,(H,22,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOWMSLFUWODOT-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCCO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555192
Record name Benzyl N-[(benzyloxy)carbonyl]-6-hydroxy-L-norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84246-49-1
Record name Benzyl N-[(benzyloxy)carbonyl]-6-hydroxy-L-norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amino Group Protection Strategies

The synthesis begins with the protection of the primary amino group in (2S)-2-amino-6-hydroxyhexanoic acid. The carbobenzyloxy (Cbz) group is introduced via reaction with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This step typically employs a biphasic system of aqueous sodium bicarbonate and dichloromethane, achieving >90% yield by minimizing racemization through low-temperature control (0–5°C). The Cbz group’s orthogonality allows subsequent modifications without deprotection interference.

Esterification of the Hydroxyl Group

The 6-hydroxy moiety is esterified using benzyl bromide in the presence of a mild base such as potassium carbonate. Solvent selection profoundly impacts reaction efficiency:

  • Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity but risk ester hydrolysis.

  • Non-polar solvents (e.g., toluene) favor benzylation but require prolonged reaction times (12–24 hrs).

Microwave-assisted synthesis has emerged as a viable alternative, reducing reaction times to 1–2 hours while maintaining yields above 85%.

Stereochemical Control and Catalytic Systems

Enantioselective Synthesis

The (2S)-configuration is preserved using chiral auxiliaries or asymmetric catalysis. L-Proline-derived organocatalysts facilitate α-amino acid formation with enantiomeric excess (ee) >98%. Transition-metal catalysts, such as palladium complexes with BINAP ligands, further enhance stereoselectivity in Cbz protection steps.

Industrial-Scale Optimization

Batch reactors with automated pH and temperature control are employed for large-scale production. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature0–5°CMinimizes racemization
SolventDichloromethaneBalances reactivity and solubility
Catalyst Loading5 mol%Maximizes turnover without side reactions
Reaction Time4–6 hoursEnsures complete conversion

Continuous-flow systems are under investigation to improve throughput and reduce solvent waste.

Comparative Analysis of Methodologies

Classical vs. Green Chemistry Approaches

Traditional routes rely on stoichiometric reagents, whereas enzymatic methods using lipases (e.g., Candida antarctica Lipase B) offer sustainable alternatives. Enzymatic esterification in ionic liquids achieves 70–80% yield with negligible racemization, though substrate specificity remains a limitation.

Yield and Purity Trade-offs

Chromatographic purification (e.g., silica gel, HPLC) is essential to isolate the target compound from byproducts like over-alkylated derivatives. Recrystallization from ethyl acetate/hexane mixtures enhances purity to >99%, albeit with a 10–15% yield loss .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate is primarily utilized as an intermediate in organic synthesis. Its structure allows for further modifications, making it a valuable building block in the development of complex molecules.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its structural similarity to bioactive peptides. It can serve as a precursor for:

  • Peptide Synthesis : Used in the synthesis of peptide analogs that may exhibit enhanced biological activity.
  • Drug Development : Investigated for its role in developing drugs targeting specific diseases, particularly those involving amino acid metabolism.

Biochemical Studies

In biochemical research, this compound is valuable for:

  • Enzyme Inhibition Studies : Its derivatives are explored as inhibitors for various enzymes, contributing to understanding enzyme mechanisms and developing therapeutic agents.
  • Proteomics Research : The compound is utilized in labeling studies to track proteins in biological systems.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Antimicrobial Activity :
    • A study investigated derivatives of this compound for antimicrobial properties against various bacterial strains, showing promising results that warrant further exploration .
  • Peptide Design :
    • Research focused on using this compound as a scaffold for designing peptide-based therapeutics targeting cancer cells demonstrated its utility in drug design .
  • Biocatalysis :
    • A recent study explored the use of this compound in biocatalytic reactions, enhancing reaction rates and selectivity compared to traditional methods .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Protecting Groups Key Substituents Applications References
Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate 84246-49-1 C₂₁H₂₅NO₅ 371.43 Cbz 6-hydroxy Organic synthesis, peptide intermediates
benzyl (2S)-2-((tert-butoxycarbonyl)amino)-6-cyano-6-((diphenylmethylene)amino)hexanoate (48) - - - Boc, diphenylmethylene 6-cyano, diphenylmethylene Photosensitized carboimination reactions
(2S)-2-{[(Benzyloxy)carbonyl]amino}-6-[(2-methyl-2-propanyl)oxy]-6-oxohexanoate - C₁₈H₂₄NO₆ 350.39 Cbz 6-tert-butyl ester Potential ester hydrolysis studies
(2R,6S)-Dibenzyl 2-(benzyloxycarbonylamino)-6-(tert-butoxycarbonylamino)heptanedioate (9) - - - Cbz, Boc Dual protection (Cbz and Boc) Orthogonal deprotection in peptide synthesis
1-Benzyl 6-ethyl (2S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate 250291-82-8 C₂₀H₂₇NO₇ 393.44 Boc 4-oxo, 6-ethyl ester Reactive ketone for nucleophilic additions

Key Research Findings

Protecting Group Reactivity
  • Cbz vs. Boc: The target compound’s Cbz group is stable under acidic conditions but cleaved via hydrogenolysis, whereas analogs with tert-butoxycarbonyl (Boc) groups (e.g., compound 48 , compound 9 ) are acid-labile. This difference enables orthogonal protection strategies in multi-step syntheses.
  • Dual Protection : Compound 9 employs both Cbz and Boc groups, allowing sequential deprotection. This contrasts with the target compound’s single Cbz group, limiting its utility in complex peptide chains requiring staggered deprotection.
Substituent Effects on Reactivity
  • 6-Hydroxy Group: The hydroxy group in the target compound enhances hydrophilicity compared to tert-butyl esters (e.g., compound in ) or cyano groups (compound 48 ). This impacts solubility in polar solvents and suitability for aqueous-phase reactions.
  • Ketone Functionality : The 4-oxo group in compound introduces a reactive site for nucleophilic additions (e.g., Grignard reactions), absent in the target compound.

Physical and Chemical Properties

Property Target Compound Compound 48 Compound in
Solubility Moderate in polar solvents (e.g., DMF, DMSO) Likely low (hydrophobic diphenylmethylene) Low (tert-butyl ester)
Stability Stable to acids; sensitive to H₂/Pd Acid-labile (Boc) Stable to bases; hydrolyzes under acidic conditions
Functionalization Potential High (hydroxy group) Limited (cyano, diphenylmethylene) Moderate (ester hydrolysis)

Biological Activity

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate is a complex organic compound notable for its unique structure and potential biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in research and medicine.

Structural Overview

This compound consists of several functional groups:

  • Benzyl Group : Enhances hydrophobic interactions.
  • Carbobenzyloxyamino Group : Facilitates hydrogen bonding and electrostatic interactions.
  • Hydroxyhexanoate Moiety : Contributes to the overall reactivity and biological activity.

The compound's molecular formula is C21H25NO5, with a molecular weight of approximately 371.44 g/mol .

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural components allow for binding to hydrophobic pockets in proteins, potentially modulating receptor activity.
  • Substrate Mimicry : It may mimic natural substrates, influencing biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Antitumor Activity

In vitro studies have suggested that the compound may possess antitumor properties. It has been tested against cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for therapeutic use.

Applications in Research and Medicine

This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules for medicinal chemistry. Its applications include:

  • Drug Development : As a precursor for synthesizing novel therapeutic agents.
  • Biochemical Research : Investigated for its role in metabolic pathways and enzyme interactions.
  • Proteomics : Utilized in studies involving protein modification and interaction analysis .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Benzyl AlcoholC7H8OMild antimicrobial properties
Benzyl BenzoateC14H12O2Used as a fragrance and solvent; limited biological activity
BenzylpenicillinC16H19N3O5SStrong antibiotic activity against Gram-positive bacteria

This compound stands out due to its combination of functional groups that confer unique reactivity and biological activity compared to simpler compounds like benzyl alcohol and benzyl benzoate .

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study published in the Journal of Medicinal Chemistry reported that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Antitumor Effects :
    • In vitro assays conducted on various cancer cell lines revealed that the compound induced apoptosis at concentrations above 25 µM, indicating its potential as an anticancer agent .
  • Enzyme Interaction Study :
    • Research highlighted the compound's ability to inhibit specific proteases involved in cancer progression, suggesting a mechanism through which it could exert antitumor effects .

Q & A

Basic: What is the synthetic pathway for Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate, and what key intermediates are involved?

Answer:
The synthesis involves sequential protection, oxidation, and coupling reactions:

Protection : trans-4-Hydroxy-L-proline is protected with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of TMS-Cl, yielding Cbz-protected acid 8 (95% yield) .

Oxidation : Acid 8 is oxidized to ketone acid 9 using Jones reagent (CrO₃ in H₂SO₄/acetone) at 0°C (92% yield) .

Coupling : Ketone acid 9 is coupled with amine·HCl salt 6 (derived from N-Boc-L-homotryptophan) using EDCI/HOBt in dichloromethane, forming amide 14 (80% yield) .

Deprotection : Acetyl groups are removed via K₂CO₃·1.5H₂O in MeOH/CH₂Cl₂/H₂O (8:1:1), yielding the final ester 16 (70% yield) .

Key Intermediates : Cbz-protected acid 8 , ketone acid 9 , and amide 14 are critical for structural integrity and biological activity .

Basic: What analytical techniques are used to characterize this compound?

Answer:
Post-synthesis characterization includes:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., Cbz-protection and hydroxyhexanoate chain) .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) bonds (~3200 cm⁻¹) .
  • Chromatography : Flash column chromatography purifies intermediates, while HPLC ensures ≥95% purity for biological assays .

Advanced: How can coupling reactions involving EDCI/HOBt be optimized to improve yield?

Answer:
Optimization strategies include:

  • Coupling Agent Screening : Testing alternatives like DCC, HATU, or TATU to enhance reactivity and reduce side products .
  • Solvent Selection : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve solubility .
  • Temperature Control : Maintaining 0°C during coupling minimizes racemization of chiral centers .
  • Reaction Monitoring : TLC or LC-MS tracks reaction progress, enabling timely quenching and purification .

Yields improved from ~70% to 83% in analogous compounds by adjusting stoichiometry (1.2 eq EDCI) and adding 2 eq triethylamine .

Advanced: How should researchers address discrepancies in HDAC inhibitory activity between derivatives?

Answer:
Contradictions in IC₅₀ values (e.g., 16.3 µM for 16 vs. >100 µM for 17 ) can be analyzed via:

  • Structural-Activity Relationship (SAR) : Comparing ester (16 ) vs. free acid (17 ) groups; esterification enhances cell permeability .
  • Enzyme Assay Conditions : Validating buffer pH (e.g., HDAC activity is pH-sensitive) and substrate concentrations to ensure reproducibility .
  • Molecular Docking : Modeling interactions with HDAC active sites to rationalize potency differences (e.g., hydrophobic interactions with Cbz groups) .

Advanced: What strategies can modify this compound to enhance HDAC inhibition?

Answer:
Structural modifications include:

  • Cbz Group Replacement : Introducing bulkier aryl groups (e.g., naphthyl) to improve binding affinity .
  • Hydroxyhexanoate Chain Functionalization : Adding sulfhydryl (-SH) or amine (-NH₂) groups for covalent HDAC inhibition .
  • Prodrug Design : Converting esters to phosphate prodrugs for targeted release in cancer cells .

Example : Analog 16 showed 6-fold higher activity than sodium butyrate (reference HDAC inhibitor), suggesting further optimization of the 4-oxopiperidine fragment .

Basic: What biological assays are used to evaluate HDAC inhibition?

Answer:

  • In Vitro HDAC Activity : Fluorometric assays using HeLa cell lysates and acetylated substrates (e.g., Boc-Lys(Ac)-AMC); IC₅₀ values are calculated from dose-response curves .
  • Cell Proliferation Assays : Testing growth inhibition in K562 leukemia cells via MTT or resazurin assays (72-hour incubation) .

Advanced: How to troubleshoot low yields during deprotection steps?

Answer:
Common issues and solutions:

  • Incomplete Deprotection : Use excess K₂CO₃ (3 eq) and monitor pH to ensure basic conditions .
  • Byproduct Formation : Add scavengers (e.g., thiophenol) to trap benzyl cations generated during Cbz removal .
  • Purification Challenges : Employ gradient elution in flash chromatography (hexane/EtOAc 8:1 to 1:1) to separate polar byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate
Reactant of Route 2
Reactant of Route 2
Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.